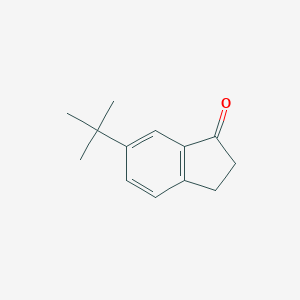









|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][C:11]2=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH:11]2[OH:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|


|
Name
|
one
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C2CCC(C2=C1)=O
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
43.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 (± 5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
|
Type
|
WAIT
|
|
Details
|
continued for an hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
quenched in 5% HCl/ice (1 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted into diethyl ether (1 L)
|
|
Type
|
WASH
|
|
Details
|
the organic layer washed with water (14×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
gave crude 6-t-butyl-1-indanol (64.4 g)
|
|
Type
|
EXTRACTION
|
|
Details
|
Another diethyl ether extraction as
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C2CCC(C2=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |